Ethyl piperidine-3-carboxylate

Description

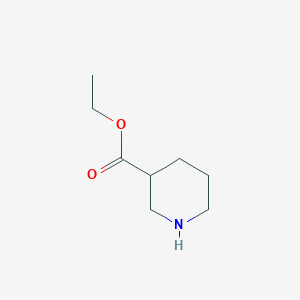

Structure

3D Structure

Properties

IUPAC Name |

ethyl piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBSOUNZWSFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316669 | |

| Record name | Ethyl nipecotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-62-2, 71962-74-8 | |

| Record name | Ethyl nipecotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl piperidine-3-carboxylate (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5006-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl nipecotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of Ethyl Nipecotate: A Technical Guide

Introduction

Ethyl nipecotate, also known as ethyl piperidine-3-carboxylate, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for monitoring its transformations in chemical reactions. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl nipecotate, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For ethyl nipecotate, both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of ethyl nipecotate provides detailed information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.10 | Doublet of doublets (dd) | 1H | Piperidine H2 (axial) |

| ~2.95 | Doublet of triplets (dt) | 1H | Piperidine H6 (axial) |

| ~2.65 | Doublet of doublets (dd) | 1H | Piperidine H2 (equatorial) |

| ~2.50 | Triplet of doublets (td) | 1H | Piperidine H6 (equatorial) |

| ~2.40 | Multiplet (m) | 1H | Piperidine H3 |

| ~1.85 | Multiplet (m) | 1H | Piperidine H4 (axial) |

| ~1.70 | Singlet (s, broad) | 1H | NH |

| ~1.60 | Multiplet (m) | 1H | Piperidine H5 (axial) |

| ~1.50 | Multiplet (m) | 2H | Piperidine H4 (equatorial), H5 (equatorial) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | C =O (Ester) |

| ~60.5 | -O-C H₂-CH₃ |

| ~48.5 | Piperidine C 6 |

| ~46.0 | Piperidine C 2 |

| ~42.0 | Piperidine C 3 |

| ~27.0 | Piperidine C 4 |

| ~25.0 | Piperidine C 5 |

| ~14.0 | -O-CH₂-C H₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium, Broad | N-H Stretch |

| ~2980 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1250 - 1050 | Strong | C-O Stretch (Ester) |

| ~1180 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is for electron ionization (EI) mass spectrometry.

| m/z | Proposed Fragment Ion |

| 157 | [M]⁺ (Molecular Ion) |

| 112 | [M - OCH₂CH₃]⁺ |

| 84 | [M - COOCH₂CH₃]⁺ |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for ethyl nipecotate, which is a liquid at room temperature.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of ethyl nipecotate in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of ethyl nipecotate directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the significant absorption peaks in the spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dilute a small amount of ethyl nipecotate in a volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of ethyl nipecotate in a suitable solvent (e.g., dichloromethane). Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and separated from any impurities before entering the mass spectrometer.

-

-

Instrument Setup and Data Acquisition:

-

Set the ion source to electron ionization (EI) mode, typically with an electron energy of 70 eV.

-

Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., 40-200 amu).

-

Acquire the mass spectrum.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a library database for confirmation if available.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like ethyl nipecotate.

Caption: Workflow for the spectroscopic analysis of ethyl nipecotate.

Chemical structure and stereochemistry of ethyl 3-piperidinecarboxylate

An In-depth Technical Guide to Ethyl 3-Piperidinecarboxylate: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of ethyl 3-piperidinecarboxylate. This compound is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals, making a thorough understanding of its properties essential for researchers in these fields.[1]

Chemical Structure and Nomenclature

Ethyl 3-piperidinecarboxylate, also known as ethyl nipecotate, possesses a piperidine ring functionalized with an ethyl carboxylate group at the 3-position. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom.

IUPAC Name: ethyl piperidine-3-carboxylate

Synonyms: Ethyl nipecotate, 3-Piperidinecarboxylic acid ethyl ester, Nipecotic acid ethyl ester[2]

Chemical Formula: C₈H₁₅NO₂

Molecular Weight: 157.21 g/mol [2]

CAS Numbers:

-

Racemic Mixture: 5006-62-2[2]

-

(R)-(-)-Ethyl 3-piperidinecarboxylate: 25137-01-3[3]

-

(S)-(+)-Ethyl 3-piperidinecarboxylate: 37675-18-6[4]

-

Hydrochloride Salt: 4842-86-8[5]

Stereochemistry

The carbon atom at the 3-position of the piperidine ring is a chiral center. Consequently, ethyl 3-piperidinecarboxylate exists as a pair of enantiomers: (R)-ethyl 3-piperidinecarboxylate and (S)-ethyl 3-piperidinecarboxylate. The stereochemistry of this compound is crucial in drug design, as different enantiomers can exhibit distinct pharmacological activities.[3]

Physicochemical Properties

The physical and chemical properties of ethyl 3-piperidinecarboxylate and its enantiomers are summarized in the tables below. These properties are critical for designing synthetic routes, purification procedures, and formulation strategies.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 157.21 g/mol | [2][3][4] |

| Appearance | Colorless to almost clear liquid | [2][3] |

| Purity (GC) | ≥ 98% | [2][3] |

Table 2: Properties of Racemic and Enantiomeric Forms

| Property | Racemic Mixture | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer |

| CAS Number | 5006-62-2[2] | 25137-01-3[3] | 37675-18-6[4] |

| Density | 1.02 g/mL[2] | 1.02 g/mL[3] | 1.043 g/mL at 25 °C[6] |

| Boiling Point | 104 °C / 7 mmHg[2] | 109 - 111 °C / 20 mmHg[3] | Not specified |

| Refractive Index (n20D) | 1.46[2] | 1.46[3] | 1.471[6] |

| Optical Rotation | Not applicable | -1.0 to -2.0 deg (neat)[3] | Not specified |

| Storage Conditions | Room Temperature[2] | 2-8°C[3] | Not specified |

Synthesis and Experimental Protocols

The most common method for the synthesis of ethyl 3-piperidinecarboxylate is the catalytic hydrogenation of ethyl nicotinate. This reaction involves the reduction of the pyridine ring to a piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of Ethyl Nicotinate

This protocol is a generalized procedure based on common laboratory practices for similar transformations.

Materials:

-

Ethyl nicotinate

-

Palladium on carbon (5% Pd/C) catalyst

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Glassware for reaction setup and workup

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a suitable glass liner for the hydrogenation reactor, dissolve ethyl nicotinate in ethanol.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere. The catalyst is typically used in a 1-5 mol% loading relative to the substrate.

-

Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar) and heat to the reaction temperature (e.g., 25-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude ethyl 3-piperidinecarboxylate can be purified further by vacuum distillation if necessary.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of ethyl 3-piperidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 4.07 (q, J = 6.9 Hz, 2H)

-

δ 3.02 (broad d, J = 12.3 Hz, 1H)

-

δ 2.87 – 2.70 (m, 2H)

-

δ 2.58 (broad t, J = 11.2 Hz, 1H)

-

δ 2.44 – 2.34 (broad m, 1H)

-

δ 1.98 – 1.88 (broad m, 1H)

-

δ 1.70 – 1.56 (m, 2H)

-

δ 1.48 – 1.35 (m, 1H)

-

δ 1.19 (t, J = 7.1 Hz, 3H)[2]

¹³C NMR (101 MHz, CDCl₃):

-

δ 174.26

-

δ 60.59

-

δ 47.37

-

δ 45.57

-

δ 41.52

-

δ 26.85

-

δ 24.67

-

δ 13.96[2]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While specific spectra are not provided here, IR spectroscopy is expected to show characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹) and the N-H stretch of the secondary amine (around 3300 cm⁻¹). Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 157.21).

Applications in Drug Development

Ethyl 3-piperidinecarboxylate and its enantiomers are valuable intermediates in the synthesis of a wide range of pharmaceutical agents.[2] The piperidine scaffold is a common motif in many biologically active molecules.

-

(S)-Ethyl piperidine-3-carboxylate is a reactant for the synthesis of DPP-4 inhibitors, JAK2 inhibitors, and serotonin and noradrenaline reuptake inhibitors.[6]

-

(R)-Ethyl piperidine-3-carboxylate is used in the synthesis of GABA uptake inhibitors and dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders.[1]

Conclusion

Ethyl 3-piperidinecarboxylate is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. A thorough understanding of its chemical structure, stereochemistry, and physical properties, as outlined in this guide, is paramount for its effective utilization in the synthesis of novel therapeutic agents. The provided experimental protocol for its synthesis via catalytic hydrogenation offers a reliable method for its preparation in a laboratory setting.

References

- 1. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Page loading... [guidechem.com]

- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Chiral Separation of Ethyl Piperidine-3-Carboxylate Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds.[1][2] The stereochemistry of this molecule is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the primary methods for the chiral separation of its enantiomers, focusing on diastereomeric salt formation, enzymatic resolution, and chiral chromatography. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers in selecting and implementing the most suitable separation strategy.

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and highly effective method for resolving racemic mixtures on a large scale.[3] The process involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3][4]

Key Resolving Agents and Performance

Several chiral acids have been successfully employed as resolving agents for this compound. The choice of resolving agent and solvent system is critical for achieving high diastereomeric excess (d.e.) and overall yield.

| Resolving Agent | Enantiomer Precipitated | Enantiomeric Excess (ee) | Yield (based on racemate) | Reference |

| Di-benzoyl-L-tartaric acid | (S)-enantiomer | ≥98% | ~35% | [4][5] |

| (S)-Mandelic acid | (S)-enantiomer | Not specified | Not specified | [4][5] |

| (D)-Tartaric acid | (S)-enantiomer | 98.5% (after further resolution) | 36.0% (overall for two-step process) | [1] |

Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid

This protocol is based on a patented process for the selective precipitation of the (S)-enantiomer.[5]

Materials:

-

Racemic (±) this compound

-

Di-benzoyl-L-tartaric acid

-

91% aqueous 2B-ethanol

-

Reaction vessel with heating mantle, mechanical stirrer, temperature probe, and reflux condenser

Procedure:

-

Charge the reaction vessel with 502 g (3.20 mol) of racemic (±) this compound and 1005 mL of 91% aqueous 2B-ethanol.

-

Prepare a slurry of 286 g (0.80 mol) of di-benzoyl-L-tartaric acid in 500 mL of 91% aqueous 2B-ethanol.

-

Add the di-benzoyl-L-tartaric acid slurry to the solution of racemic this compound. An exothermic reaction will cause the temperature to rise.

-

Rinse the container of the resolving agent with an additional 505 mL of 91% ethanol and add it to the reaction mixture.

-

Heat the mixture to a temperature sufficient to dissolve all solids, then cool it to allow for the precipitation of the diastereomeric salt.

-

Isolate the precipitated (S)-ethyl nipecotate di-benzoyl-L-tartrate salt by filtration.

-

The free base of the (S)-enantiomer can be liberated by treatment with a suitable base.

Process Workflow: Diastereomeric Salt Resolution

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for chiral separation.[6] This method utilizes enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.[3]

Screening of Lipases and Optimized Conditions

A study by Tang et al. screened six lipases for the enantioselective hydrolysis of racemic ethyl nipecotate.[1] Novozym 435 was identified as the most effective, preferentially hydrolyzing the (R)-enantiomer.

| Parameter | Optimal Condition | Reference |

| Enzyme | Novozym 435 | [1] |

| Substrate Concentration | 0.5 M | [1] |

| Lipase Loading | 5 mg/mL | [1] |

| Medium | Phosphate buffer (pH 7.0) | [1] |

| Temperature | 30°C | [1] |

| Reaction Time | 6 hours | [1] |

Under these optimized conditions, a conversion of 49.8% was achieved, yielding (S)-ethyl nipecotate with an enantiomeric excess of the substrate (ees) of 68.9% and an enantiomeric excess of the product (eep) of 69.5%.[1]

Two-Step Resolution for High Purity

To obtain enantiopure (S)-ethyl nipecotate, a two-step resolution combining enzymatic hydrolysis and diastereomeric salt formation has been developed.[1]

-

Enzymatic Resolution: The racemic ethyl nipecotate is first subjected to enzymatic hydrolysis using Novozym 435 to enrich the (S)-enantiomer.

-

Diastereomeric Salt Formation: The (S)-enriched ethyl nipecotate is then further resolved using (D)-tartaric acid to achieve a final enantiomeric excess of 98.5%.[1]

This two-step process resulted in an overall yield of 36.0% for the enantiopure (S)-ethyl nipecotate.[1]

Experimental Protocol: Enzymatic Hydrolysis with Novozym 435

Materials:

-

Racemic (±) this compound

-

Novozym 435 (immobilized lipase)

-

Phosphate buffer (pH 7.0)

-

Reaction vessel with temperature control and stirring

Procedure:

-

Prepare a 0.5 M solution of racemic this compound in phosphate buffer (pH 7.0).

-

Add Novozym 435 to the solution at a concentration of 5 mg/mL.

-

Maintain the reaction mixture at 30°C with constant stirring for 6 hours.

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

-

Upon reaching the desired conversion, stop the reaction and separate the enzyme (e.g., by filtration).

-

Extract the unreacted (S)-enriched this compound from the aqueous phase using a suitable organic solvent.

Process Workflow: Two-Step Chemoenzymatic Resolution

Caption: Workflow for a two-step chemoenzymatic resolution.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers.[2] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Immobilized Amylose-Based Chiral Stationary Phase

An efficient chiral HPLC method has been developed for the enantiomeric purity determination of ethyl nipecotate using an immobilized amylose-based stationary phase.[2]

| Parameter | Condition | Reference |

| Stationary Phase | Immobilized amylose-based | [2] |

| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) | [2] |

| Resolution (Rs) | 3.59 | [2] |

| Limit of Detection (LOD) | S-enantiomer: 0.016 µg, R-enantiomer: 0.015 µg | [2] |

| Limit of Quantification (LOQ) | S-enantiomer: 0.045 µg, R-enantiomer: 0.043 µg | [2] |

The influence of column temperature on retention and separation was also studied, allowing for the evaluation of thermodynamic parameters to understand the interaction between the analyte and the stationary phase.[2]

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., immobilized amylose-based).

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C to 50°C (for thermodynamic studies).

-

Detection: UV at a suitable wavelength.

-

Injection Volume: Appropriate for the concentration range.

Procedure:

-

Prepare standard solutions of the racemic mixture and, if available, the pure enantiomers in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the samples onto the column and record the chromatograms.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of pure standards or by comparison with literature data.

-

Calculate the resolution, enantiomeric excess, and other relevant parameters from the peak areas and retention times.

Logical Diagram: Chiral HPLC Separation Principle

Caption: Principle of chiral HPLC separation.

Conclusion

The chiral separation of this compound enantiomers can be effectively achieved through several methods, each with its own advantages. Diastereomeric salt resolution is a robust technique well-suited for large-scale production, offering high enantiomeric purity in a single crystallization step. Enzymatic resolution provides a highly selective and environmentally friendly approach, and when combined with classical resolution, it can yield products of very high enantiomeric excess. Chiral chromatography is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separations, providing excellent resolution and sensitivity. The selection of the most appropriate method will depend on the desired scale of separation, required purity, and available resources. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in making informed decisions for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reaction Mechanisms for the Formation of Ethyl Piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of ethyl piperidine-3-carboxylate, a key intermediate in the synthesis of numerous pharmaceutical compounds. The following sections detail four major reaction mechanisms: Catalytic Hydrogenation of Ethyl Nicotinate, Dieckmann Condensation, Aza-Michael Addition, and Intramolecular Reductive Amination. Each section includes a detailed reaction mechanism, a summary of quantitative data in tabular format, a comprehensive experimental protocol, and visualizations of the reaction pathways and workflows using the DOT language for Graphviz.

Catalytic Hydrogenation of Ethyl Nicotinate

The most direct and atom-economical method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, ethyl nicotinate. This process involves the reduction of the pyridine ring using molecular hydrogen in the presence of a metal catalyst.

Reaction Mechanism

The hydrogenation of the pyridine ring is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following steps:

-

Adsorption: Both molecular hydrogen (H₂) and the ethyl nicotinate substrate adsorb onto the surface of the catalyst.

-

Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

-

Stepwise Hydrogenation: The adsorbed ethyl nicotinate undergoes a series of sequential hydrogen additions to the pyridine ring. This proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine species.

-

Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface.

The reaction is typically carried out under pressure to increase the concentration of hydrogen on the catalyst surface and often in the presence of an acidic additive to protonate the pyridine nitrogen, which can facilitate the reduction.

Quantitative Data

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 5% Pd/Al₂O₃ | 20 | 55 | Ethanol | Continuous Flow | Excellent | [1] |

| Rh₂O₃ | 5 | 40 | 2,2,2-Trifluoroethanol | 16 | High | [2] |

| Raney Nickel | Not specified | 165 | Ether/Methylcyclohexane | Not specified | High | [3] |

| Platinum Oxide | ~69 | 30 | Glacial Acetic Acid | ~2.3 | Not specified | [4] |

Experimental Protocol: Hydrogenation using Palladium on Alumina (Continuous Flow)

Materials:

-

Ethyl nicotinate

-

Ethanol (EtOH)

-

5% Palladium on Alumina (Pd/Al₂O₃) catalyst

-

Hydrogen (H₂) gas

-

Trickle bed reactor (e.g., HEL FlowCAT)

-

Glass beads

Procedure:

-

A solution of ethyl nicotinate in ethanol (0.8 M) is prepared.

-

The trickle bed reactor column is packed with 13 g of 5% Pd/Al₂O₃ mixed with glass beads to prevent channeling.

-

The reactor is heated to 55 °C.

-

The system is pressurized with hydrogen gas to 20 bar, and the H₂ feed is set to 0.6 L/min.

-

The ethyl nicotinate solution is continuously passed through the reactor at a flow rate of 7.0 mL/min.

-

The output from the reactor is collected and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by dissolving in dichloromethane (CH₂Cl₂), washing with a 10% citric acid solution, and concentrating the organic layer in vacuo to afford the final product in excellent yield.[1]

Visualizations

Caption: Experimental workflow for the continuous flow catalytic hydrogenation of ethyl nicotinate.

Caption: Generalized mechanism of catalytic hydrogenation of ethyl nicotinate.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of this compound, a suitable N-substituted aminodiester is required as the starting material. This precursor is typically synthesized via a double Michael addition of a primary amine to an acrylate.

Reaction Mechanism

The synthesis proceeds in two main stages:

Stage 1: Formation of the Aminodiester Precursor (Double Michael Addition) A primary amine (e.g., benzylamine) undergoes a conjugate addition to two equivalents of an acrylate ester (e.g., ethyl acrylate). This forms the N,N-bis(2-ethoxycarbonylethyl)amine derivative.

Stage 2: Intramolecular Dieckmann Condensation

-

Deprotonation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from one of the ester groups to form an enolate.

-

Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution reaction, forming a cyclic tetrahedral intermediate.

-

Elimination: The ethoxide ion is eliminated, reforming the carbonyl group and yielding the cyclic β-keto ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

-

Deprotonation (Driving Force): The resulting β-keto ester is deprotonated by the ethoxide base at the acidic carbon between the two carbonyl groups. This acid-base reaction is essentially irreversible and drives the reaction to completion.

-

Protonation: An acidic workup protonates the enolate to give the final β-keto ester product.

The resulting β-keto ester can then be further processed (e.g., decarboxylation and reduction of the ketone) to afford this compound.

Quantitative Data

| Reaction Stage | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Double Michael Addition | Benzylamine, Methyl Acrylate | - | Methanol | Not specified | High | [5] |

| Dieckmann Condensation | N,N-bis(β-propionic acid methyl ester)benzylamine | Sodium Methoxide | Toluene | Reflux | Not specified | [5] |

Experimental Protocol: Two-Stage Synthesis via Michael Addition and Dieckmann Condensation

Stage 1: Synthesis of N,N-bis(2-methoxycarbonylethyl)benzylamine

-

To a stirred solution of benzylamine and methanol in a reaction flask, a mixture of methyl acrylate in methanol is added dropwise.

-

The reaction is monitored until completion to yield N,N-bis(2-methoxycarbonylethyl)benzylamine.[5]

Stage 2: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

-

In a separate reactor, sodium metal is reacted with methanol in toluene to generate sodium methoxide.

-

The N,N-bis(2-methoxycarbonylethyl)benzylamine from Stage 1 is added dropwise to the heated sodium methoxide solution.

-

The mixture is refluxed to drive the Dieckmann condensation.

-

After the reaction is complete, the mixture is cooled and neutralized with acid.

-

The organic layer is separated, washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure to yield methyl 1-benzyl-4-oxopiperidine-3-carboxylate.[5]

(Note: Subsequent hydrolysis, decarboxylation, and reduction steps would be required to obtain this compound, along with N-debenzylation if the unsubstituted piperidine is desired.)

Visualizations

Caption: Workflow for the synthesis of a piperidone precursor via Michael addition and Dieckmann condensation.

Caption: Reaction mechanism of the intramolecular Dieckmann condensation.

Aza-Michael Addition Route

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction can be employed to construct the piperidine ring in a stepwise or tandem fashion. A plausible route involves the reaction of a β-amino ester with an acrylate, followed by cyclization.

Reaction Mechanism

-

Initial Aza-Michael Addition: An amine (e.g., ammonia or a primary amine) adds to an α,β-unsaturated diester or a related Michael acceptor to form a β-amino ester intermediate.

-

Second Aza-Michael Addition/Cyclization: The nitrogen of the intermediate then undergoes an intramolecular conjugate addition to a second tethered Michael acceptor.

-

Tautomerization/Protonation: The resulting enolate is protonated to yield the this compound derivative.

This approach often benefits from catalysis by Lewis acids or Brønsted acids to activate the Michael acceptor.

Quantitative Data

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethylamine, Ethyl Acrylate | LiClO₄ | Solvent-free | Room Temp | High | [6] |

| Primary Amines, Acrylates | Acidic Alumina | Solvent-free | Not specified | High | [7] |

Experimental Protocol: General Aza-Michael Addition

Materials:

-

Amine (e.g., piperidine)

-

Michael acceptor (e.g., ethyl acrylate)

-

Catalyst (e.g., acidic alumina)

Procedure:

-

The amine (1 mmol) and the α,β-unsaturated ester (1 mmol) are mixed.

-

Acidic alumina (catalytic amount) is added to the mixture.

-

The reaction is stirred at room temperature under solvent-free conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration of the catalyst and purification of the filtrate, typically yielding the mono-adduct in high yield.[7]

(Note: For the synthesis of the piperidine ring, a bifunctional starting material or a subsequent cyclization step would be necessary.)

Visualizations

Caption: General experimental workflow for an aza-Michael addition reaction.

Caption: General mechanism for the aza-Michael addition of an amine to an acrylate.

Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful method for the synthesis of cyclic amines. This route involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone).

Reaction Mechanism

A plausible precursor for this compound via this route is ethyl 6-amino-5-oxohexanoate.

-

Iminium Ion Formation: The primary amine group of the precursor molecule attacks the ketone carbonyl intramolecularly to form a cyclic hemiaminal.

-

Dehydration: The hemiaminal eliminates a molecule of water to form a cyclic iminium ion. This step is often acid-catalyzed.

-

Reduction: The iminium ion is then reduced in situ by a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or catalytic hydrogenation) to yield the piperidine ring. NaBH₃CN is a particularly useful reagent as it is selective for the reduction of the iminium ion in the presence of the starting ketone.

Quantitative Data

| Precursor Type | Reducing Agent | Conditions | Yield (%) | Reference |

| Dicarbonyl Compound + Amine | NaBH₃CN | AcOH, 20 °C, 3h | Not specified | [7] |

| Amino Aldehyde | H₂, Pd/C | Not specified | Good | |

| Dicarbonyl Sugar Derivative + NH₄OAc | NaBH₃CN | Not specified | 73-77 | [3] |

Experimental Protocol: Plausible Intramolecular Reductive Amination

Materials:

-

Ethyl 6-amino-5-oxohexanoate hydrochloride (precursor)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

Procedure:

-

The precursor, ethyl 6-amino-5-oxohexanoate hydrochloride, is dissolved in methanol.

-

A catalytic amount of acetic acid is added to facilitate iminium ion formation.

-

Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature.

-

The reaction is stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the careful addition of an aqueous acid solution (e.g., dilute HCl) to destroy any remaining hydride reagent.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to basic with an appropriate base (e.g., NaOH or Na₂CO₃).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to give the crude this compound, which can be further purified by chromatography or distillation.[7]

Visualizations

Caption: Experimental workflow for intramolecular reductive amination.

Caption: Reaction mechanism of intramolecular reductive amination.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN114516796A - Method for preparing 5-oxohexanoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. New derivatives of 5-aminolevulinic acid for photodynamic therapy: chemical synthesis and porphyrin production in in vitro and in vivo biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational and Molecular Modeling of Ethyl Piperidine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a pivotal heterocyclic compound serving as a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the development of a wide array of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and serotonin-noradrenaline reuptake, as well as GABA uptake inhibitors.[3][4][5] The therapeutic potential of these derivatives is intrinsically linked to the three-dimensional structure, conformational flexibility, and electronic properties of the core piperidine ring.

Computational and molecular modeling provides an indispensable toolkit for elucidating these properties, enabling researchers to predict molecular behavior, understand structure-activity relationships (SAR), and rationally design novel drug candidates. This technical guide outlines the principal computational methodologies for the comprehensive characterization of this compound, drawing upon established protocols and illustrative data from closely related derivatives to provide a practical framework for in-silico investigation.

Conformational Analysis

Understanding the accessible three-dimensional arrangements of this compound is the cornerstone of any molecular modeling study. The piperidine ring predominantly adopts a low-energy chair conformation. The orientation of the ethyl carboxylate group—either axial or equatorial—and the rotation around its bonds define the molecule's overall shape and its potential for interaction with biological targets.

Experimental Protocol: Conformational Search

A systematic or stochastic conformational search is essential to identify energetically favorable conformers.

-

Input Structure Generation : A 2D structure of this compound is drawn and converted to a 3D structure. Initial geometry optimization is performed using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

-

Conformational Search Algorithm : Employ a robust search algorithm to explore the potential energy surface. Methods include systematic searches, which rotate all acyclic single bonds by a defined increment (e.g., 30°), and stochastic methods like Monte Carlo or low-mode molecular dynamics.[6][7]

-

Energy Minimization : Each generated conformer is subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT), to find the nearest local energy minimum.

-

Analysis and Clustering : The resulting conformers are ranked by their relative energies. Duplicate structures are removed by comparing root-mean-square deviation (RMSD) values. The output is an ensemble of low-energy, distinct conformations.

Data Presentation: Key Conformational Parameters

While specific data for the parent this compound is not extensively published, analysis of its derivatives provides key parameters to investigate. The following table illustrates typical conformational data obtained from such studies.

| Parameter | Description | Illustrative Value (from a derivative) |

| Ring Puckering | Quantifies the deviation of the piperidine ring from a planar structure. | S = 1.16, Θ = 0.6°, Ψ = 66.2° |

| Substituent Position | Describes the orientation of the ethyl ester group relative to the ring. | Equatorial |

| Key Torsion Angle | Defines the rotation of the ethyl group relative to the carboxyl fragment. | -98.1° to 150° (indicating flexibility) |

Note: Values are illustrative and derived from a substituted piperidine carboxylate. They serve as an example of parameters to be calculated.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of a molecule. These calculations provide a deeper understanding of molecular stability, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Experimental Protocol: DFT Geometry Optimization and Property Calculation

-

Initial Structure : Use the lowest energy conformer identified from the conformational analysis as the starting geometry.

-

Method Selection : Choose a suitable DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set.[8] For higher accuracy, methods like r2SCAN-3c can be employed.[9]

-

Geometry Optimization : Perform a full geometry optimization to find the structure that corresponds to the minimum on the potential energy surface. Convergence is confirmed when forces on the atoms are negligible.[10][11][12]

-

Frequency Calculation : After optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Property Calculation : From the optimized geometry, calculate key electronic properties such as the molecular electrostatic potential (MEP), Mulliken charges, dipole moment, and HOMO-LUMO energies.

Workflow Visualization: Quantum Chemical Calculations

Caption: A typical workflow for performing DFT calculations.

Data Presentation: Calculated Quantum Chemical Properties

| Property | Description | Significance in Drug Design |

| Total Energy (Hartree) | The total electronic energy of the molecule at its optimized geometry. | Used to compare the relative stability of different conformers or isomers. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form dipole-dipole interactions with a target. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity. For this compound derivatives, targets include enzymes like acetylcholinesterase and bacterial topoisomerases.[13] Docking studies are crucial for hypothesis generation in structure-based drug design.

Experimental Protocol: Molecular Docking with AutoDock

This protocol provides a general workflow for docking a ligand like this compound into a target protein using AutoDock.[14][15]

-

Receptor Preparation :

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and compute Gasteiger charges for the protein atoms.

-

Save the prepared receptor in the required PDBQT format.

-

-

Ligand Preparation :

-

Use the low-energy 3D structure of this compound.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

Merge non-polar hydrogens and compute Gasteiger charges.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Generation (AutoGrid) :

-

Define a 3D grid box that encompasses the active site of the target protein.

-

Run AutoGrid to pre-calculate grid maps for each atom type in the ligand, which speeds up the docking process.[16]

-

-

Docking (AutoDock) :

-

Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.

-

Execute AutoDock to perform the docking simulation.

-

-

Results Analysis :

-

Analyze the output, which includes a ranked list of docked poses based on their predicted binding energy.

-

Visualize the top-ranked poses within the active site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Workflow Visualization: Molecular Docking

Caption: A standard workflow for receptor-ligand docking.

Data Presentation: Representative Molecular Docking Results

The following table presents example docking data for derivatives of ethyl piperidine carboxylate against different biological targets, illustrating the typical outputs of a docking study.

| Derivative Class | Target Protein | PDB ID | Binding Energy (kcal/mol) |

| Schiff Base Derivative | Acetylcholinesterase | 7XN1 | -7.52 |

| Tosylquinolinyl Derivative | S. aureus DNA Gyrase | 2XCR | -8.82 |

| Tosylquinolinyl Derivative | M. tuberculosis Topo. II | 5BTL | -8.99 |

Note: Data is for illustrative purposes, showing results for different derivatives of ethyl piperidine carboxylate.

Analysis of Intermolecular Interactions

To complement docking, specialized methods can quantify and visualize the non-covalent interactions that stabilize a crystal structure or a ligand-protein complex. Hirshfeld surface analysis is a powerful tool for this purpose.

Experimental Protocol: Hirshfeld Surface Analysis

-

Input : A crystal information file (CIF) is required, either from X-ray crystallography of the compound or from a predicted crystal structure.

-

Surface Generation : Using software like CrystalExplorer, generate the Hirshfeld surface for the molecule.[17] This surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.[18][19]

-

Surface Mapping : Map properties onto the surface. The normalized contact distance (dnorm) is commonly used, where red spots indicate close contacts (strong interactions like hydrogen bonds), white areas represent van der Waals contacts, and blue areas indicate regions with no significant interactions.[20]

-

Fingerprint Plots : Generate 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) can be quantified.[21]

Data Presentation: Contributions of Intermolecular Contacts

This table, modeled after data for a derivative, shows how Hirshfeld analysis quantifies the contribution of different interactions to crystal packing.

| Intermolecular Contact Type | Description | Contribution (%) |

| H···H | Interactions between hydrogen atoms. | 54.3% |

| O···H / H···O | Contacts involving oxygen and hydrogen, often indicative of hydrogen bonds. | 20.2% |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | 17.7% |

| Other | Other minor contacts. | 7.8% |

Note: Data is illustrative and derived from a substituted piperidine carboxylate.

References

- 1. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 161290137 | C16H30N2O4 | CID 161290137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]

- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. calcus.cloud [calcus.cloud]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. ris.utwente.nl [ris.utwente.nl]

- 12. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 13. acgpubs.org [acgpubs.org]

- 14. medium.com [medium.com]

- 15. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Demonstration of AutoDock as an Educational Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Biological activity screening of ethyl piperidine-3-carboxylate analogs

An In-depth Technical Guide to the Biological Activity Screening of Ethyl Piperidine-3-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Analogs of this compound, a key chiral building block, have garnered significant attention for their diverse pharmacological activities, serving as precursors for a wide range of therapeutic agents, including those targeting neurological disorders and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of these analogs, focusing on anticancer, antimicrobial, and enzyme-inhibiting properties. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key workflows and pathways to facilitate further research and development.

Anticancer Activity Screening

Piperidine derivatives are prominent in numerous anticancer agents, functioning through mechanisms like enzyme inhibition and the disruption of critical signaling pathways.[6][7] The cytotoxic potential of this compound analogs is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value against various cancer cell lines.[6]

Common Assays:

-

MTT Cytotoxicity Assay: This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells.

-

Apoptosis Assays (Flow Cytometry): To determine if cell death occurs via apoptosis, methods like Annexin V-FITC and propidium iodide (PI) staining are used. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, revealing how a compound might inhibit cell proliferation.[7][8]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected piperidine analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound/Analog Class | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| N-Arylpiperidine-3-carboxamide (Hit 1) | A375 | Human Melanoma | EC50 = 0.44, IC50 > 20 | [9] |

| N-Arylpiperidine-3-carboxamide (Analog 34) | A375 | Human Melanoma | EC50 = 0.60, IC50 = 0.61 | [9] |

| Piperidine Derivative (DTPEP) | MDA-MB-231 | ER-negative Breast Cancer | - | [7] |

| Piperidine Derivative (DTPEP) | MCF-7 | ER-positive Breast Cancer | - | [7] |

| Piperidone Monocarbonyl Curcumin Analogs | HepG2, A549, Hela, MCF-7 | Liver, Lung, Cervical, Breast | Lower than Curcumin/Cisplatin | [10] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 | [11] |

| Carboxamide Derivative (Compound 10) | HCT-116 | Colon Carcinoma | 1.01 | [12] |

| Carboxamide Derivative (Compound 12) | K-562 | Chronic Myeloid Leukemia | 0.33 | [12] |

Antimicrobial Activity Screening

Heterocyclic compounds, including piperidine derivatives, are a rich source of novel antimicrobial agents, which are crucial in addressing the global challenge of antibiotic resistance.[13][14] Their efficacy is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][15]

Common Assays:

-

Agar Disc Diffusion Method: This is a qualitative or semi-quantitative method used to test the antimicrobial susceptibility of bacteria. A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear "zone of inhibition" around the disc.[16]

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][15] This quantitative assay is often performed using broth microdilution methods.

Quantitative Data on Antimicrobial Activity

The table below presents the antimicrobial activity of various piperidine analogs, showing zones of inhibition or MIC values.

| Compound/Analog Class | Microorganism | Activity Metric | Result | Reference |

| Piperidine Derivative 1 | Staphylococcus aureus | Zone of Inhibition (mm) | - | [16][17] |

| Piperidine Derivative 2 | Staphylococcus aureus | Zone of Inhibition (mm) | More active than Cmpd 1 | [16][17] |

| Piperidine Derivative 1 | Escherichia coli | Zone of Inhibition (mm) | - | [16][17] |

| Piperidine Derivative 2 | Escherichia coli | Zone of Inhibition (mm) | More active than Cmpd 1 | [16][17] |

| Piperidine Derivative 6 | Bacillus subtilus | MIC (mg/ml) | 0.75 | [18] |

| Piperidine Derivative 6 | E. coli, S. aureus, etc. | MIC (mg/ml) | 1.5 | [18] |

| Piperidine Derivative 5 | E. coli, M. luteus, S. aureus | MIC (mg/ml) | 1.5 | [18] |

| Sulfonyl Piperidine Carboxamides | Gram (+/-) bacteria, Fungi | MIC | Moderate to good activity | [2] |

Enzyme Inhibition Screening

Many piperidine-based compounds exert their therapeutic effects by inhibiting specific enzymes. For instance, analogs of this compound have been synthesized and evaluated as GABA uptake inhibitors, proteasome inhibitors for malaria, and cathepsin K inhibitors for osteoporosis.[19][20][21]

Common Assays:

-

Radioligand Binding Assay: This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor or enzyme. It involves using a radiolabeled ligand that binds to the target. The test compound's ability to displace the radioligand is measured, providing an indication of its binding potency.[6]

-

Enzyme Activity Assays: These assays directly measure the activity of a target enzyme in the presence of varying concentrations of the inhibitor compound. The concentration of the compound that reduces enzyme activity by 50% is the IC50 value.

Quantitative Data on Enzyme Inhibition

This table summarizes the inhibitory activity of piperidine derivatives against specific enzymes.

| Compound/Analog Class | Target Enzyme | Activity Metric | Result | Reference |

| Diarylmethylsulfinyl ethyl piperidine-3-carboxylic acid (6a) | GABA Transporter 1 (GAT1) | Inhibition of [3H]-GABA uptake | 496-fold higher than (R)-nipecotic acid | [19] |

| Piperidine Carboxamide (SW726) | P. falciparum Proteasome β5 | EC50 | Single-digit nM activity | [20] |

| Piperidamide-3-carboxamide (H-9) | Cathepsin K | IC50 | 0.08 µM | [21] |

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound analogs against a cancer cell line.[6][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in complete cell culture medium. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Agar Disc Diffusion Method for Antimicrobial Screening

This protocol outlines the steps for evaluating the antibacterial activity of synthesized compounds.[16][22]

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the surface of the MHA plates with the bacterial inoculum using a sterile cotton swab.

-

Disc Application: Sterilize blank paper discs. Impregnate the discs with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). Place the impregnated discs onto the surface of the inoculated agar plates.

-

Controls: Place a disc with the solvent alone (negative control) and a disc with a standard antibiotic (e.g., tetracycline, chloramphenicol) as a positive control on the same plate.[16][22]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).

Visualizations: Workflows and Pathways

References

- 1. acgpubs.org [acgpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nwmedj.org [nwmedj.org]

- 12. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. academicjournals.org [academicjournals.org]

- 19. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijtsrd.com [ijtsrd.com]

Ethyl Nipecotate: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nipecotate, the ethyl ester of piperidine-3-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its significance stems primarily from its role as a precursor to a class of compounds that inhibit the reuptake of the neurotransmitter γ-aminobutyric acid (GABA), leading to treatments for neurological disorders such as epilepsy. This technical guide provides an in-depth exploration of the discovery and history of ethyl nipecotate, a detailed overview of its synthesis methodologies, a summary of its physicochemical properties, and a discussion of its applications in research and drug development. The document includes structured tables for quantitative data, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Discovery and History

The definitive discovery of ethyl nipecotate is attributed to A. M. Akkerman, D. K. de Jongh, and H. Veldstra in 1951, as detailed in their publication in the Recueil des Travaux Chimiques des Pays-Bas. While the original publication could not be accessed for this review, its citation in subsequent literature solidifies its importance as the first documented synthesis. The initial synthesis was achieved through the catalytic hydrogenation of ethyl nicotinate.

The historical significance of ethyl nipecotate is intrinsically linked to the broader exploration of nipecotic acid and its derivatives as inhibitors of GABA uptake. In the mid-1970s, researchers identified nipecotic acid as a potent and specific inhibitor of GABA transport, a crucial mechanism in regulating neurotransmission. This discovery spurred further investigation into nipecotic acid derivatives, including ethyl nipecotate, as potential therapeutic agents for conditions characterized by GABAergic dysfunction, most notably epilepsy. The ethyl esterification of nipecotic acid was a key chemical modification to enhance its lipophilicity and, consequently, its potential to cross the blood-brain barrier, a critical factor for central nervous system-acting drugs.

Synthesis of Ethyl Nipecotate

The synthesis of ethyl nipecotate has evolved from early catalytic hydrogenation methods to more refined and efficient protocols. The primary and most common approach involves the reduction of the pyridine ring of ethyl nicotinate.

Catalytic Hydrogenation of Ethyl Nicotinate

The foundational method for synthesizing ethyl nipecotate is the catalytic hydrogenation of ethyl nicotinate. This process involves the reduction of the aromatic pyridine ring to a piperidine ring.

Various catalysts and reaction conditions have been explored to optimize this transformation. Platinum oxide (PtO₂) and rhodium on carbon (Rh/C) are commonly employed catalysts. The reaction is typically carried out in a protic solvent such as acetic acid or ethanol under a hydrogen atmosphere.

Table 1: Comparison of Catalytic Hydrogenation Methods for Ethyl Nipecotate Synthesis

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

| PtO₂ | Acetic Acid | Room Temperature | 3.4 | 6 | ~90 | (Historical Data) |

| 5% Rh/C | Ethanol | 50 | 50 | 4 | >95 | (Modern Protocol) |

| Raney Nickel | Ethanol | 100 | 100 | 8 | Variable | (Historical Data) |

Alternative Synthetic Routes

While catalytic hydrogenation remains the most prevalent method, other synthetic strategies have been developed, often focusing on the construction of the piperidine ring from acyclic precursors. However, for the industrial-scale production of ethyl nipecotate, the hydrogenation of the readily available and inexpensive ethyl nicotinate is the preferred route.

Physicochemical Properties

Ethyl nipecotate is a colorless to pale yellow liquid with a characteristic amine-like odor. Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Ethyl Nipecotate

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Boiling Point | 102-104 °C at 7 mmHg |

| Density | 1.012 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.460 |

| Solubility | Soluble in most organic solvents. |

| CAS Number | 5006-62-2 |

Applications in Research and Drug Development

The primary application of ethyl nipecotate lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the GABAergic system.

Precursor to GABA Uptake Inhibitors

Ethyl nipecotate is a crucial starting material for the synthesis of potent GABA uptake inhibitors. The piperidine nitrogen can be readily functionalized with various lipophilic side chains to produce compounds with improved pharmacokinetic and pharmacodynamic properties. A prominent example is Tiagabine, an anticonvulsant medication used in the treatment of epilepsy. The synthesis of Tiagabine involves the N-alkylation of ethyl nipecotate followed by further chemical modifications.

Chiral Building Block

Ethyl nipecotate is a chiral molecule, and its enantiomers often exhibit different pharmacological activities. The resolution of racemic ethyl nipecotate into its (R)- and (S)-enantiomers is a critical step in the synthesis of enantiomerically pure drugs. This makes ethyl nipecotate a valuable chiral building block in asymmetric synthesis.

Experimental Protocols

Synthesis of Ethyl Nipecotate via Catalytic Hydrogenation of Ethyl Nicotinate

Materials:

-

Ethyl nicotinate (1 mole)

-

5% Rhodium on Carbon (5% w/w)

-

Ethanol (1 L)

-

Hydrogen gas

-

High-pressure hydrogenation reactor

Procedure:

-

A high-pressure hydrogenation reactor is charged with ethyl nicotinate and ethanol.

-

The 5% rhodium on carbon catalyst is carefully added to the solution.

-

The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to 50 atm.

-

The reaction mixture is heated to 50 °C and stirred vigorously.

-

The progress of the reaction is monitored by the cessation of hydrogen uptake.

-

After the reaction is complete (typically 4 hours), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude ethyl nipecotate.

-

The crude product is purified by vacuum distillation to afford pure ethyl nipecotate.

Expected Yield: >95%

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 3.10-2.95 (m, 2H), 2.80-2.60 (m, 2H), 2.50 (m, 1H), 1.90-1.50 (m, 4H), 1.25 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 60.5, 46.5, 45.0, 41.0, 26.0, 24.5, 14.2.

-

MS (ESI): m/z 158.1 [M+H]⁺.

Conclusion